![molecular formula C15H26O B14620986 2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one CAS No. 59052-39-0](/img/structure/B14620986.png)
2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one is an organic compound belonging to the group of ketones and cycloalkanes. This compound is characterized by its unique structure, which includes two cyclopentane rings and a ketone functional group. It is used in various applications, including as a fragrance component.
Méthodes De Préparation
The synthesis of 2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one can be carried out through a radical addition of cyclopentanone to (+)-limonene under oxygen in acetic acid. Manganese (II) acetate and cobalt (II) acetate are used as catalysts in this reaction . Industrial production methods may involve similar catalytic processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one has several scientific research applications:
Chemistry: It is used as a model compound in studies of cycloalkane chemistry and ketone reactivity.
Biology: The compound’s structure makes it a subject of interest in studies of molecular interactions and biological activity.
Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug synthesis.
Industry: It is used in the fragrance industry due to its pleasant scent and stability.
Mécanisme D'action
The mechanism by which 2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ketone group can participate in hydrogen bonding and other interactions that influence biological pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one include:
Cyclohexanol, 2-methyl-5-(1-methylethenyl)-: This compound has a similar cycloalkane structure but differs in functional groups.
2-Cyclopenten-1-one, 3-methyl-2-(2-pentenyl)-, (Z)-: Another cycloalkane with a ketone group, but with different substituents.
2-Methyl-5-(propan-2-ylidene)cyclohexane-1,4-diol: This compound has a similar backbone but includes additional hydroxyl groups.
The uniqueness of this compound lies in its specific arrangement of cyclopentane rings and the presence of the ketone functional group, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
59052-39-0 |
|---|---|
Formule moléculaire |
C15H26O |
Poids moléculaire |
222.37 g/mol |
Nom IUPAC |
2-[(2-methyl-5-propan-2-ylcyclopentyl)methyl]cyclopentan-1-one |
InChI |
InChI=1S/C15H26O/c1-10(2)13-8-7-11(3)14(13)9-12-5-4-6-15(12)16/h10-14H,4-9H2,1-3H3 |
Clé InChI |
GLTLCYUYRMGAGI-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C1CC2CCCC2=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


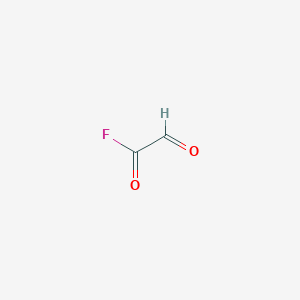
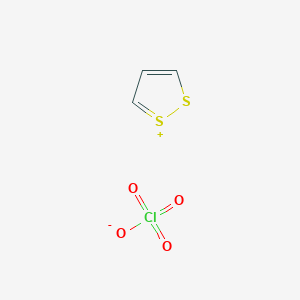
![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl prop-2-enoate](/img/structure/B14620906.png)
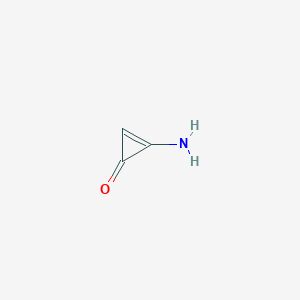
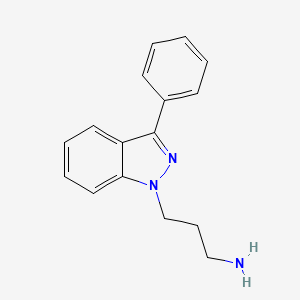
![N-[1-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propan-2-yl]benzamide](/img/structure/B14620925.png)
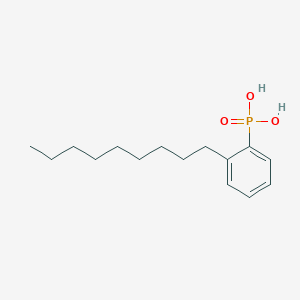
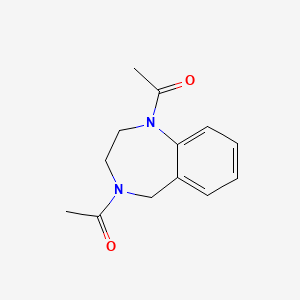
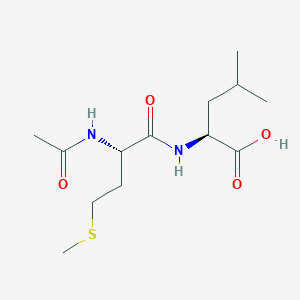
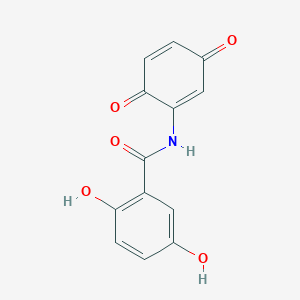
![7-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14620960.png)
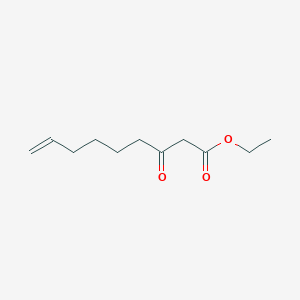
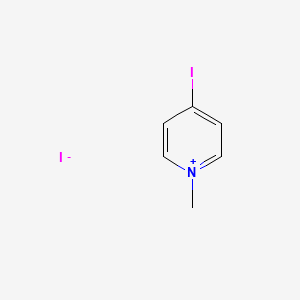
![1-[3-(2-Chloro-4-fluorophenoxy)propyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B14620988.png)
